3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
3-(4-Fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative designed as a potent inhibitor of Mycobacterium tuberculosis (M. tb) ATP synthase, a critical enzyme for bacterial energy production . The compound features:
- A 3-(4-fluorophenyl) group, which enhances target binding through hydrophobic and electronic interactions.
- A 5-methyl substituent, optimizing steric and electronic properties for potency.
- A 7-amine linked to a pyridin-2-ylmethyl group, contributing to solubility and bioavailability.
Preclinical studies highlight its strong in vitro anti-M. tb activity (MIC values in low µM range), low hERG channel liability, and stable metabolic profiles in liver microsomes, positioning it as a promising antitubercular candidate .
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5/c1-13-10-18(22-11-16-4-2-3-9-21-16)25-19(24-13)17(12-23-25)14-5-7-15(20)8-6-14/h2-10,12,22H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLKMBNOPALOQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. One common method includes the condensation of substituted 4-phenyl-1H-pyrazol-5-amines with 3-oxo-3-phenylpropanoate to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often involve the use of microwave irradiation at elevated temperatures to achieve high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it has been reported to inhibit mycobacterial ATP synthase, thereby disrupting the energy production in Mycobacterium tuberculosis . Additionally, its photophysical properties are attributed to the electron-donating and electron-withdrawing groups on the fused ring, which influence the absorption and emission behaviors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects at Position 3 (Aryl Group)
The 3-(4-fluorophenyl) group is critical for activity. Analogs with 3-(2-fluorophenyl) or 3-(4-chlorophenyl) exhibit reduced potency, as seen in compounds like 3-(2-fluorophenyl)-5-methyl-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine () and 3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (). The 4-fluoro substitution balances electronegativity and lipophilicity, enhancing target engagement .
Substituent Effects at Position 5
The 5-methyl group optimizes activity, while bulkier substituents (e.g., 5-isopropylphenyl or 5-(4-methoxyphenyl) ) reduce potency due to steric hindrance. For example:
- 3-(4-Fluorophenyl)-5-(p-tolyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (33) () showed moderate activity compared to the 5-methyl analog.
- 5-Phenyl derivatives (e.g., compound 47 in ) retain activity but with reduced metabolic stability .
Modifications at Position 7 (Pyridin-2-ylmethyl Group)
Variations in the pyridine ring significantly impact efficacy and pharmacokinetics:
- 6-Methylpyridin-2-ylmethyl (47) : Improved metabolic stability but slightly reduced potency .
- 6-Methoxypyridin-2-ylmethyl (48) : Enhanced solubility but increased susceptibility to oxidative metabolism .
- 6-(Piperidin-1-yl)pyridin-2-ylmethyl (50) : Prolonged half-life due to reduced CYP450 interactions .
Substituent Effects at Position 6
The target compound lacks a substituent at position 6, whereas analogs like 6-chloro-3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (15i) () show increased cytotoxicity, likely due to reactive metabolite formation.
Biological Activity
3-(4-Fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C17H15FN4
- Molecular Weight : 294.33 g/mol
- IUPAC Name : 3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit their biological effects primarily through inhibition of specific enzymes. Notably, studies have shown that these compounds can inhibit mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis (M.tb) . The binding of these compounds to ATP synthase disrupts ATP production, leading to cell death in the bacteria.
Structure-Activity Relationships (SAR)
A comprehensive study on SAR has identified key features that enhance the biological activity of pyrazolo[1,5-a]pyrimidines. The presence of a 4-fluorophenyl group and variations in substituents at the 5-position have been linked to increased potency against M.tb . The following table summarizes the findings from various studies on analogues of this compound:
| Compound | Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | 4-Fluorophenyl | 0.25 | Strong inhibitor |
| Compound B | 4-Chlorophenyl | 0.50 | Moderate inhibitor |
| Compound C | 4-Methylphenyl | 1.00 | Weak inhibitor |
In Vitro Studies
In vitro assays have demonstrated that 3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibits significant growth inhibition of M.tb. The compound was tested against various strains, with effective concentrations reported in the low micromolar range .
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in vivo. For instance, a study involving mice infected with M.tb showed that treatment with this compound led to a significant reduction in bacterial load in lung tissues compared to untreated controls .
Case Studies
One notable case study involved a series of pyrazolo[1,5-a]pyrimidine derivatives where researchers synthesized and evaluated their antitubercular activity. The study highlighted that modifications at the 5-position significantly influenced both potency and selectivity against M.tb while maintaining low cytotoxicity towards mammalian cells .
Q & A
Basic: What are the optimized synthetic routes for 3-(4-fluorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with pyrazolo[1,5-a]pyrimidine core formation, followed by functionalization. Key steps include:
- Core Assembly : Use Michael addition or cyclocondensation reactions with precursors like 1,2,4-triazol-5-amine and α,β-unsaturated ketones .
- Substituent Introduction : Fluorophenyl and pyridinylmethyl groups are added via nucleophilic substitution or coupling reactions under inert atmospheres (argon/nitrogen) .
- Optimization : Polar aprotic solvents (e.g., dichloromethane), triethylamine as a base, and controlled temperatures (60–80°C) improve yield (68–70%) and purity .
- Purification : Employ column chromatography or recrystallization from ethanol/dichloromethane mixtures .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .
- TLC : Silica gel plates with ethyl acetate/hexane eluents .
Advanced: How do structural modifications influence biological activity?
Methodological Answer:
Substituent effects are evaluated via structure-activity relationship (SAR) studies:
- Synthesize analogs with substitutions (e.g., Cl, OCH₃ at phenyl; varying alkyl chains).
- Test in vitro (e.g., IC₅₀ in kinase assays) and in silico (docking to ATP-binding pockets) .
Advanced: How to address contradictions in reported biological data (e.g., varying IC₅₀ values)?
Methodological Answer:
Contradictions arise from assay variability or unaccounted structural factors. Resolve via:
- Meta-Analysis : Compare studies for consistent parameters (e.g., cell lines, ATP concentrations in kinase assays) .
- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) and thermal shift assays .
- Control for Substituents : Minor differences (e.g., trifluoromethyl vs. methyl groups) drastically alter potency .
Advanced: What computational strategies predict target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., EGFR, CDK2). Fluorophenyl groups often occupy hydrophobic pockets .
- MD Simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors at pyrimidine N7) .
Basic: What are the stability profiles under different storage conditions?
Methodological Answer:
- Thermal Stability : Store at -20°C in amber vials; degradation occurs >40°C (TGA/DSC analysis) .
- Photostability : Protect from UV light; fluorophenyl groups are prone to photodegradation .
- Solution Stability : Use DMSO for stock solutions; avoid aqueous buffers with pH >8 to prevent hydrolysis .
Advanced: How to design experiments for elucidating metabolic pathways?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Monitor metabolites via LC-MS/MS .
- Cytochrome P450 Inhibition : Test CYP3A4/2D6 activity using fluorogenic substrates .
- Isotope Labeling : Synthesize ¹⁴C-labeled compound for tracking biliary/fecal excretion in rodents .
Advanced: What strategies mitigate off-target effects in cellular assays?
Methodological Answer:
- Counter-Screening : Test against panels of unrelated kinases/proteases (e.g., Eurofins KinaseProfiler) .
- CRISPR Knockouts : Validate target specificity using cells lacking the putative target (e.g., EGFR-null lines) .
- Proteomics : Perform SILAC (stable isotope labeling) to identify non-target protein interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
